![molecular formula C7H13NO B1268322 1-(Piperidin-2-yl)ethanone CAS No. 97073-22-8](/img/structure/B1268322.png)
1-(Piperidin-2-yl)ethanone
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Overview
Description
1-(Piperidin-2-yl)ethanone is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components of many pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile .Molecular Structure Analysis
The molecular structure of 1-(Piperidin-2-yl)ethanone consists of a piperidine ring attached to an ethanone group . The molecular formula is C7H14ClNO, and the average mass is 163.645 Da .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmaceutical Industry
Piperidines, including “1-(Piperidin-2-yl)ethanone”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .
Synthesis of Piperidine Derivatives
Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticoagulant Effect
Some piperidine derivatives, such as 4-(piperidin-1-yl)pyridine derivatives, have shown strong factor IIa inhibition and good anticoagulant effect .
Inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1)
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .
properties
IUPAC Name |
1-piperidin-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKZOSFNVMLJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339765 |
Source
|
Record name | 2-Acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-2-yl)ethanone | |
CAS RN |
97073-22-8 |
Source
|
Record name | 2-Acetylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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